2H-pyran-3,5(4H,6H)-dione
Overview
Description
2H-pyran-3,5(4H,6H)-dione is a chemical compound that belongs to the class of organic compounds known as pyranones. Pyranones are characterized by a six-membered ring structure containing one oxygen atom and a ketone functional group. The specific structure of 2H-pyran-3,5(4H,6H)-dione is not directly discussed in the provided papers, but related compounds such as pyran-2,4-dione derivatives are mentioned, which share similar structural features and can provide insights into the behavior and properties of pyranones in general.
Synthesis Analysis
An improved synthesis method for pyran-3,5-dione has been reported, which is relevant to the synthesis of 2H-pyran-3,5(4H,6H)-dione. The method involves cyclizing a ketoester to yield pyran-3,5-dione with a significantly increased yield and quality compared to previous procedures. This synthesis is performed using a parallel addition of the ketoester and a base in refluxing tetrahydrofuran (THF). The optimized conditions are suitable for large-scale preparation and have been applied to the synthesis of ABT-598, a potassium channel opener .
Molecular Structure Analysis
The molecular structure of pyran-2,4-dione derivatives, which are closely related to 2H-pyran-3,5(4H,6H)-dione, has been analyzed using various techniques. Intramolecular hydrogen bonding plays a crucial role in stabilizing the molecular structure. The X-ray structure of a specific pyran-2,4-dione derivative has been determined, revealing that it crystallizes in the monoclinic crystal system with specific unit cell parameters. The molecular packing in the crystal is influenced by various intermolecular interactions, including hydrogen bonding and van der Waals forces .
Chemical Reactions Analysis
The chemical reactivity of pyran-2,4-dione derivatives has been explored through computational methods. The nature and strength of intramolecular hydrogen bonds have been analyzed, indicating that these interactions belong to closed-shell interactions with higher interaction energies at optimized geometries. The polar character of these compounds, with different charged regions, has been explored using molecular electrostatic potential maps. Additionally, natural charges, reactivity descriptors, and NMR chemical shifts have been computed and discussed, providing insights into the chemical behavior of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyran-2,4-dione derivatives, which can be extrapolated to 2H-pyran-3,5(4H,6H)-dione, have been studied. The crystal structure analysis indicates that the pyran ring is planar, and there is a resonance effect that influences the bond lengths within the molecule. A strong intramolecular hydrogen bond between the keto group and an amine hydrogen atom has been observed, which affects the molecule's stability and reactivity. The resonance is also indicated by the averaging of single and double bonds in the crystal structure .
Scientific Research Applications
Chemical Analysis and Biomarker Identification
2H-pyran-3,5(4H,6H)-dione compounds have been explored in the realm of chemical analysis and as potential biomarkers for certain health conditions. A study highlighted the identification of urinary volatile organic compounds (VOCs) as potential biomarkers for renal cell carcinoma (RCC). In this study, 2H-pyran-3,5(4H,6H)-dione derivatives, among others, were identified as elevated in patients with RCC compared to healthy subjects. The unique VOC profile suggested by the study indicates that 2H-pyran-3,5(4H,6H)-dione derivatives could be considered for further investigation in diagnostic assays for RCC (Wang et al., 2016).
Environmental and Occupational Health Monitoring
The compound has also been implicated in studies focusing on environmental and occupational health. In a study measuring polycyclic aromatic hydrocarbons (PAHs) in the urine of coke oven workers, 2H-pyran-3,5(4H,6H)-dione compounds were part of the broader study context, helping to elucidate the exposure levels to toxic compounds in occupational settings. This study is critical in understanding the uptake and metabolism of complex PAH mixtures in humans, which could have broader implications for public health and safety regulations (Waidyanatha et al., 2003).
Air Pollution and Public Health
The health impacts of air pollution, particularly concerning particulate matter and its constituents, have been a subject of study where 2H-pyran-3,5(4H,6H)-dione derivatives have been mentioned. Research in this field is crucial for understanding the acute effects of air pollution on vulnerable populations, such as the elderly, and for formulating public health strategies to mitigate these effects (Jacobs et al., 2012).
properties
IUPAC Name |
oxane-3,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-4-1-5(7)3-8-2-4/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMIQVIXGQSMHKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)COCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70315279 | |
Record name | 2H-pyran-3,5(4H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70315279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-pyran-3,5(4H,6H)-dione | |
CAS RN |
61363-56-2 | |
Record name | 61363-56-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293808 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-pyran-3,5(4H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70315279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-PYRAN-3,5(4H,6H)-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.